Anti-Tubercular Potential of the Imidazo[1,2-a]pyridine-2-carboxamide Pharmacophore
A series of imidazo[1,2-a]pyridine-2-carboxamides (compounds 5a–5q) were evaluated against M. tuberculosis H37Rv. Analogs 5j, 5l, and 5q showed the highest anti-mycobacterial activity with low HEK-293T cytotoxicity at 50 µg/mL. However, none of these active analogs carry a furan-2-ylmethyl substituent, and the 7-methyl position of the target compound differs from the substitution pattern of the active anti-TB analogs in this study. Class-level inference cannot predict activity for the furan-2-ylmethyl substitution. [1]
| Evidence Dimension | Anti-mycobacterial activity (MIC against Mtb H37Rv) |
|---|---|
| Target Compound Data | No data available. |
| Comparator Or Baseline | Compounds 5j, 5l, 5q (structurally distinct imidazo[1,2-a]pyridine-2-carboxamides with aromatic amide substituents; MIC values not publicly disclosed). |
| Quantified Difference | Cannot be calculated. |
| Conditions | In vitro M. tuberculosis H37Rv culture; cytotoxicity assessed by MTT assay in HEK-293T cells at 50 µg/mL. |
Why This Matters
The imidazo[1,2-a]pyridine-2-carboxamide core is a validated anti-TB pharmacophore, but activity is highly dependent on the amide substituent, and the furan-2-ylmethyl group is entirely unexplored in this context.
- [1] Anji, R. et al. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives. European Journal of Medicinal Chemistry 2015, 90, 494–506. View Source
